molecular formula C6H8O B2509014 1-Cyclopropylprop-2-yn-1-ol CAS No. 1841086-69-8

1-Cyclopropylprop-2-yn-1-ol

Cat. No.: B2509014
CAS No.: 1841086-69-8
M. Wt: 96.129
InChI Key: NFQRIJRWUCDRPN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropylprop-2-yn-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropylprop-2-yn-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. Its cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds, such as:

These compounds share the cyclopropylprop-2-yn backbone but differ in their functional groups, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

1-cyclopropylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRIJRWUCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321813
Record name 1-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656-85-5
Record name 1656-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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